Hexafluoroacetone imine

Descripción general

Descripción

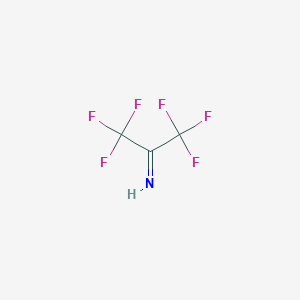

Hexafluoroacetone imine is a fluorinated organic compound with the molecular formula C3H2F6N. It is known for its unique chemical properties due to the presence of six fluorine atoms, which significantly influence its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoroacetone imine typically involves the reaction of hexafluoroacetone with ammonia or primary amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

-

Hexafluoroacetone and Ammonia Reaction

Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{NH}_3 \rightarrow \text{(CF}_3\text{)}_2\text{C=NH} + \text{H}_2\text{O} )

Conditions: Inert atmosphere, low temperature, and anhydrous conditions.

-

Hexafluoroacetone and Primary Amines Reaction

Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{RNH}_2 \rightarrow \text{(CF}_3\text{)}_2\text{C=NR} + \text{H}_2\text{O} )

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

Hexafluoroacetone imine undergoes oxidation to form oximes or nitriles under controlled conditions .

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrogen peroxide | Mild temperatures | Oximes ((CF₃)₂C=N-OH) | Electrophilic oxygen addition |

| Peracids (e.g., RCO₃H) | Acidic conditions | Nitriles ((CF₃)₂C≡N) | Oxidative dehydrogenation |

This reactivity is attributed to the electron-deficient imine carbon, which facilitates nucleophilic attack by oxidizing agents .

Reduction Reactions

Reduction of the imine bond yields primary amines, leveraging strong hydride donors .

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous, low temps | (CF₃)₂CH-NH₂ |

| Sodium borohydride | Polar solvents | Partial reduction intermediates |

The steric bulk of the CF₃ groups slows reaction kinetics compared to non-fluorinated analogs .

Substitution Reactions

Electrophilic substitution occurs at the imine nitrogen or carbon, depending on the reagent .

| Reagent | Site | Product |

|---|---|---|

| Halogenating agents | Imine carbon | (CF₃)₂C=N-X (X = Cl, Br) |

| Nucleophiles (e.g., RLi) | Imine nitrogen | (CF₃)₂C=N-R |

Notably, this compound participates in 1,4-addition with thiols, yielding derivatives like (CF₃)₂CHN=CHCH(R)SR' .

Cycloaddition Reactions

The compound engages in regioselective [2+3]-cycloadditions with diazoalkanes, forming 4,5-dihydro-1H- triazoles . These products are pharmacologically relevant due to their structural similarity to bioactive triazoles.

Example :

(CF₃)₂C=NH + CH₂N₂ → (CF₃)₂C-N-N-CH₂ (triazole derivative)

This reactivity is enhanced by the electron-deficient nature of the imine .

Hydrolysis Resistance

Unlike acetone imine, which hydrolyzes rapidly to acetone and ammonia, this compound resists hydrolysis unless under strongly acidic or basic conditions . The equilibrium constant for its hydration is ~10⁶ M⁻¹, favoring the imine form over the geminal diol .

Comparative Reactivity Table

| Reaction Type | This compound | Acetone Imine |

|---|---|---|

| Hydrolysis | Resistant | Rapid |

| Oxidation | Forms nitriles/oximes | Unstable intermediates |

| Cycloaddition | Regioselective | Limited data |

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

- Reagent in Fluorination : HFAI is utilized as a reagent for introducing fluorinated groups into organic molecules. Its ability to stabilize intermediates makes it valuable in synthesizing fluorinated compounds.

- Ligand in Coordination Chemistry : HFAI acts as a ligand for metal ions, facilitating the formation of coordination complexes that can be used in catalysis and material science.

2. Synthesis of Other Compounds

- HFAI is involved in the synthesis of hexafluoroisopropanol and sevoflurane, compounds that have significant industrial relevance. The reaction mechanism typically involves the dehydration of hemiaminals formed from hexafluoroacetone and ammonia.

Biological Applications

1. Drug Discovery

- HFAI has been investigated for its bioactivity, particularly in drug discovery processes. Its interactions with biological macromolecules suggest potential therapeutic applications .

2. Diagnostic Imaging

- The compound is being explored for use in diagnostic imaging agents due to its unique properties that can enhance imaging contrast.

Medical Applications

1. Pharmaceutical Development

- HFAI's unique chemical structure allows it to serve as a precursor for developing pharmaceuticals. Its fluorinated nature can influence the pharmacokinetics and bioavailability of drug candidates.

2. Potential Bioactive Compound

- Research indicates that HFAI may possess bioactive properties, warranting further exploration into its mechanisms of action and therapeutic potential .

Industrial Applications

1. Specialty Chemicals Production

- In the chemical industry, HFAI is used to produce specialty chemicals and advanced materials. Its role as a building block in polymer chemistry has been noted, particularly in developing coatings and advanced polymers .

2. Advanced Polymers

- The compound is employed in creating polymers with enhanced properties, such as increased thermal stability and chemical resistance, making it suitable for high-performance applications .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Organic synthesis | Reagent for fluorination; ligand in coordination chemistry |

| Biology | Drug discovery | Investigated for bioactivity; interactions with biological macromolecules |

| Medicine | Pharmaceutical development | Precursor for drugs; potential imaging agents |

| Industry | Specialty chemicals production | Used in advanced polymer synthesis; coatings with enhanced properties |

Case Studies

Case Study 1: Synthesis of Hexafluoroisopropanol

Research demonstrated that HFAI could effectively synthesize hexafluoroisopropanol through controlled reactions involving amines under inert conditions. This process highlights HFAI's utility as a synthetic intermediate in producing valuable fluorinated solvents.

Case Study 2: Bioactivity Assessment

A recent study assessed the interactions of HFAI with various biological targets, revealing its potential as a lead compound in drug development due to its unique structural features that enhance binding affinity .

Mecanismo De Acción

The mechanism of action of Hexafluoroacetone imine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to specific targets. The compound can form strong hydrogen bonds and electrostatic interactions, influencing its biological and chemical activity.

Comparación Con Compuestos Similares

Hexafluoroacetone imine can be compared with other fluorinated imines and amines:

-

1,1,1,3,3,3-Hexafluoro-2-propanol

- Similarity: Both compounds contain six fluorine atoms.

- Uniqueness: 2-Propanimine has an imine group, while 1,1,1,3,3,3-Hexafluoro-2-propanol has a hydroxyl group.

-

1,1,1,3,3,3-Hexafluoro-2-propanamine

- Similarity: Both compounds contain six fluorine atoms and an amine group.

- Uniqueness: 2-Propanimine has a double bond with nitrogen, while 1,1,1,3,3,3-Hexafluoro-2-propanamine has a single bond with nitrogen.

-

Trifluoromethylated Imines

- Similarity: Both contain fluorinated groups.

- Uniqueness: 2-Propanimine has six fluorine atoms, while trifluoromethylated imines typically have three.

Actividad Biológica

Hexafluoroacetone imine (HFAI), derived from hexafluoroacetone (HFA), is a compound of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of HFAI, focusing on its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

Hexafluoroacetone (HFA) has the chemical formula and is characterized by its high reactivity and stability under certain conditions. HFAI is formed when HFA reacts with amines, leading to the formation of imines. The general reaction can be represented as follows:

where represents an amine. The resulting imine features a nitrogen atom double-bonded to a carbon atom that is part of a highly electronegative environment due to the trifluoromethyl groups.

Reactivity in Biological Systems

HFAI exhibits notable reactivity due to the electrophilic nature of the carbonyl carbon in HFA. This property allows HFAI to participate in various nucleophilic addition reactions, which are critical in biological processes such as enzyme catalysis and metabolic pathways.

- Nucleophilic Addition : The carbonyl carbon of HFAI is susceptible to attack by nucleophiles, leading to the formation of various derivatives that may exhibit biological activity. For instance, HFAI can react with amino acids or other nucleophiles, potentially influencing metabolic pathways.

- Cycloaddition Reactions : Research has demonstrated that HFAI can undergo cycloaddition reactions with diazoalkanes under controlled conditions, yielding compounds with potential pharmacological properties. For example, studies have shown regioselective [2+3]-cycloadditions leading to 4,5-dihydro-1H-[1,2,3]triazoles, which are known for their biological activities .

Case Studies

Several studies have investigated the biological implications of HFAI:

- Study on Cycloaddition Products : A study reported the reaction of N-arylimines derived from HFA with diazoalkanes, resulting in triazole derivatives that could serve as potential drug candidates due to their bioactive properties . The thermal decomposition of these products yielded aziridines, compounds known for their biological significance .

- Isomerization Effects : Another research highlighted the impact of isomerization on the stereochemistry of reactions involving HFAI. This study utilized high-pressure NMR techniques to analyze the kinetic behavior of HFAI derivatives and their influence on reaction pathways . Such insights are crucial for understanding how structural variations can affect biological activity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Reaction Type | Product | Biological Relevance |

|---|---|---|---|

| Cebulska et al. (2006) | Cycloaddition with diazoalkanes | 4,5-Dihydro-1H-triazoles | Potential drug candidates |

| Okada et al. (2022) | Isomerization studies | Various stereoisomers | Influence on metabolic pathways |

| Newcome & Fishel (1972) | Reactions with amines | Aziridines | Bioactive intermediates |

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6N/c4-2(5,6)1(10)3(7,8)9/h10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCKMPEMSAMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061844 | |

| Record name | Hexafluoroisopropylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-75-6 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoroisopropylideneamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.